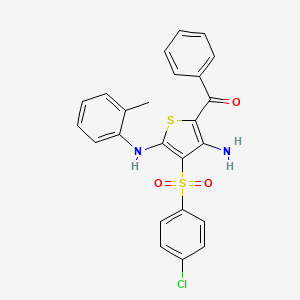
(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C24H19ClN2O3S2 and its molecular weight is 483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(phenyl)methanone , identified by its CAS number 1115322-99-0, is a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple functional groups, including an amino group, a sulfonyl group, and a thiophene ring, which contribute to its diverse biological activities.
- Molecular Formula : C25H21ClN2O3S2
- Molecular Weight : 497.0 g/mol
- Structure : The compound contains a thiophene ring and various aromatic substituents that may enhance its interaction with biological targets and influence its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
-
Mechanism of Action :
- Inhibition of protein kinases involved in cell signaling pathways.
- Induction of apoptosis in cancer cells through activation of caspases.
-
Case Studies :
- A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
Anti-inflammatory Effects
The compound's sulfonamide functionality suggests potential anti-inflammatory properties. Research indicates that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
-
In Vitro Studies :
- In cultured macrophages, the compound reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS).
-
Animal Models :
- In rodent models of inflammation, administration of the compound resulted in significant reductions in edema and pain response, supporting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of protein kinases | |
| Induction of apoptosis | ||
| Anti-inflammatory | Inhibition of COX-2 | |
| Reduction of pro-inflammatory cytokines |
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods involving retrosynthetic analysis. Key steps include:
- Formation of the Thiophene Ring : Utilizing starting materials that contain sulfur to construct the thiophene moiety.
- Introduction of Functional Groups : Sequential reactions to introduce amino and sulfonyl groups while ensuring high yields and purity.
Eigenschaften
IUPAC Name |
[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S2/c1-15-7-5-6-10-19(15)27-24-23(32(29,30)18-13-11-17(25)12-14-18)20(26)22(31-24)21(28)16-8-3-2-4-9-16/h2-14,27H,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWCLYHFPSDTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














